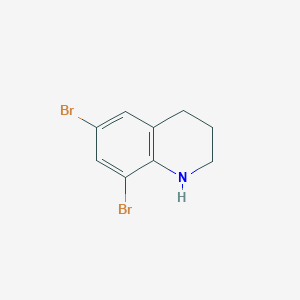

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound that forms the backbone of many pharmacologically active molecules. The presence of bromine atoms at the 6 and 8 positions of the quinoline ring enhances its reactivity and potential for further functionalization . This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the direct bromination using molecular bromine (Br2) in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process .

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction Reactions: Reduction of the brominated compound can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.

Common Reagents and Conditions

Bromination: Molecular bromine (Br2) in acetic acid.

Substitution: Sodium methoxide (NaOMe) and copper(I) iodide (CuI).

Oxidation: Various oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Major Products

Methoxy Derivatives: Formed through nucleophilic substitution reactions.

Quinoline N-Oxides: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that 6,8-dibromo-1,2,3,4-tetrahydroquinoline exhibits significant antiproliferative effects against various cancer cell lines:

- HeLa Cells : In studies, this compound inhibited cell proliferation at concentrations as low as 10 µg/mL. It was shown to induce apoptosis through mechanisms such as DNA fragmentation .

- Other Cell Lines : It also demonstrated activity against human adenocarcinoma (HT29) and rat glioblastoma (C6) cells, indicating a broad spectrum of anticancer activity .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | One bromine atom at position 6 | Moderate activity |

| 8-Bromo-1,2,3,4-tetrahydroquinolin-4-one | One bromine atom at position 8 | Variable activity |

| 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-one | Methoxy group instead of bromine | Different solubility |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinolin | Two bromine atoms at positions 6 and 8 | Significant antiproliferative activity |

Study on HeLa Cells

A pivotal study published in a peer-reviewed journal highlighted the effectiveness of this compound against HeLa cells. The compound was shown to significantly inhibit cell growth compared to standard treatments like 5-Fluorouracil .

Comparative Studies

Further investigations compared the anticancer activities of various tetrahydroquinoline derivatives. The results indicated that while many derivatives exhibited some level of activity against cancer cell lines, none matched the potency of this compound .

Mecanismo De Acción

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing DNA fragmentation . The compound may also inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-1,2,3,4-tetrahydroquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.

3,6,8-Tribromoquinoline: A tri-brominated derivative with enhanced reactivity due to the presence of three bromine atoms.

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromination pattern, which allows for selective functionalization and the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules with potential biological activities .

Actividad Biológica

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline known for its diverse biological activities, particularly in the field of cancer research. This compound has been studied for its potential antiproliferative effects against various cancer cell lines, showcasing promising results that warrant detailed examination.

- Molecular Formula: C9H7Br2N

- Molecular Weight: 305.07 g/mol

- CAS Number: 263896-33-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular processes:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and disruption of cellular signaling pathways.

- Cell Cycle Arrest: It affects various biochemical pathways involved in cell cycle regulation, leading to cell cycle arrest in different phases.

- Inhibition of Angiogenesis: The compound may also inhibit angiogenesis, which is critical for tumor growth and metastasis.

Antiproliferative Effects

Several studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Induces apoptosis via DNA damage |

| HT29 (Colon) | 30 | Inhibits cell proliferation |

| C6 (Glioblastoma) | 30 | Causes DNA fragmentation |

These results indicate that the compound exhibits significant cytotoxicity at relatively low concentrations.

Case Studies

-

Study on HeLa Cells:

In a study published in the Journal of Biological Chemistry, this compound was found to significantly inhibit the proliferation of HeLa cells at concentrations starting from 10 µg/mL. The mechanism was linked to the induction of apoptosis and DNA fragmentation . -

Comparison with Other Compounds:

A multicriteria decision-making approach indicated that this compound is among the most promising anticancer agents when compared to other quinoline derivatives. This study highlighted its efficacy against both HeLa and HT29 cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest that its bioavailability and metabolic pathways may be influenced by the bromine substituents. Toxicological studies are essential to evaluate its safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

6,8-dibromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSRBNSPFBIZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 6,8-dibromo-1,2,3,4-tetrahydroquinoline be chemically modified, and what are the implications for its activity?

A: This compound serves as a versatile building block for synthesizing various substituted quinoline derivatives. Researchers, such as those in [], have successfully utilized Suzuki-Miyaura coupling reactions to introduce aryl substituents at the 6- and 8- positions of the molecule. These modifications allow for exploring the structure-activity relationship (SAR) and optimizing the compound's properties for desired applications. By introducing different substituents, researchers can investigate how these changes impact the compound's interaction with biological targets, potentially leading to enhanced potency or selectivity.

Q2: What are the decision-making processes involved in identifying promising anticancer agents based on experimental data, and how does this compound fit into this context?

A: Identifying promising anticancer agents often involves evaluating multiple criteria, including antiproliferation activity and cytotoxicity. Rahimizadeh et al. [] utilized a multi-criteria decision-making methodology (MCDM) alongside experimental data to rank the efficacy of several quinoline derivatives. Their research identified this compound as one of the most promising agents against the tested cancer cell lines. This highlights the importance of combining experimental results with robust analytical tools like MCDM to systematically identify and prioritize lead compounds in drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.